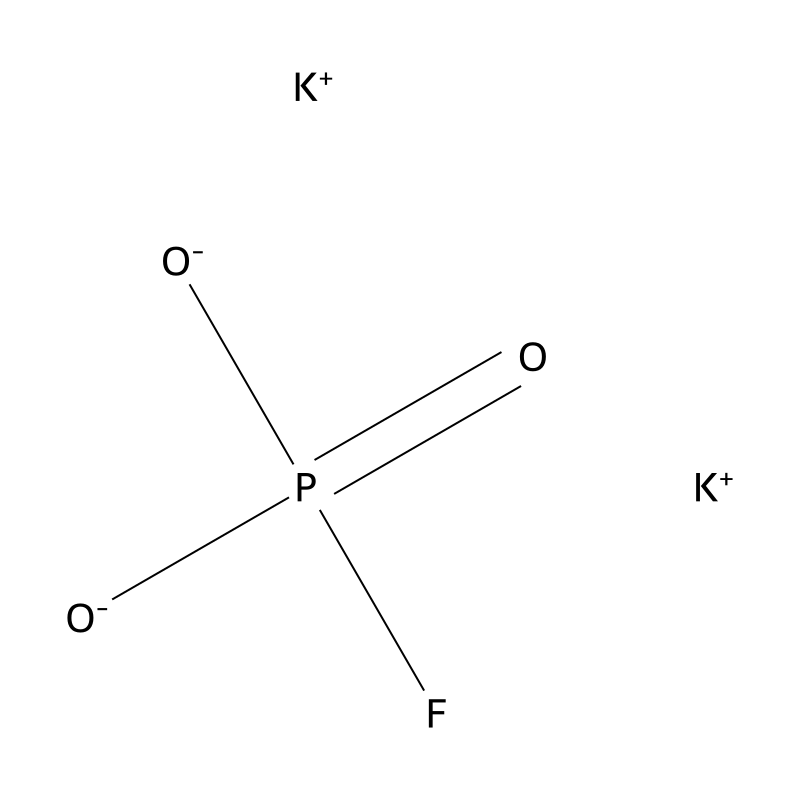Dipotassium fluorophosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Biochemistry
- Enzyme Studies: Due to its similarity to phosphate groups naturally found in biological molecules, Dipotassium fluorophosphate can act as a substitute for phosphate in enzyme assays. This allows researchers to study enzyme activity and inhibition mechanisms. For instance, it can be used to investigate enzymes involved in energy metabolism or signal transduction pathways [].
Pharmacology
- Fluoride Replacement: Dipotassium fluorophosphate has been explored as an alternative source of fluoride for dental health research. It offers a way to deliver fluoride ions without the presence of calcium, which can be advantageous in specific studies. Research is ongoing to assess its effectiveness compared to traditional fluoride sources [].
Toxicology
- Fluoride Toxicity Studies: Dipotassium fluorophosphate can be used to induce controlled fluoride poisoning in animal models. This helps researchers investigate the mechanisms of fluoride toxicity and develop potential treatments [].
Material Science
- Fluoride-Containing Materials: Dipotassium fluorophosphate is a potential precursor for the synthesis of various fluoride-containing materials. These materials have applications in solid-state electrolytes, ion conductors, and biocompatible materials for medical implants [].
Cell Biology
Dipotassium fluorophosphate is an inorganic compound with the chemical formula . It is a highly soluble salt that contains potassium, phosphorus, and fluorine. This compound is often utilized in various industrial applications due to its unique properties, such as its ability to act as a buffering agent and its role in providing essential nutrients in agricultural practices. Dipotassium fluorophosphate is also recognized for its potential benefits in human health, particularly in nutrition and dental care.
Additionally, when reacted with sodium hydroxide, dipotassium fluorophosphate produces disodium hydrogen phosphate and water:
These reactions demonstrate the compound's versatility and its ability to participate in various chemical processes.
Dipotassium fluorophosphate exhibits several biological activities, primarily related to its role as a source of potassium and fluoride. Potassium is essential for numerous physiological functions, including muscle contraction, nerve transmission, and maintaining fluid balance. The fluoride component contributes to dental health by promoting the remineralization of tooth enamel and preventing dental caries.
Research indicates that dipotassium fluorophosphate can enhance the effectiveness of fluoride in preventing cavities when used in dental products. Its incorporation into toothpaste formulations has been shown to improve enamel resistance against acid attacks from dietary sugars.
Dipotassium fluorophosphate can be synthesized through several methods. One common approach involves the reaction of phosphoric acid with potassium fluoride:
Another method includes the partial neutralization of phosphoric acid using potassium chloride and potassium fluoride:
These synthesis routes highlight the compound's compatibility with various potassium sources and phosphoric acid derivatives.
Dipotassium fluorophosphate has a wide range of applications across different fields:
- Agriculture: It serves as a fertilizer, providing essential nutrients for plant growth.
- Food Industry: Used as a food additive, it acts as an emulsifier, stabilizer, and texturizer in processed foods.
- Dental Care: Incorporated into toothpaste formulations to enhance fluoride delivery for cavity prevention.
- Buffering Agent: Utilized in biochemical applications to maintain pH levels in various solutions.
Dipotassium fluorophosphate shares similarities with several other phosphate compounds. Below are some comparable compounds along with their unique characteristics:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Dipotassium phosphate | Commonly used as a fertilizer and buffering agent | |
| Sodium monofluorophosphate | Used primarily in dental care products | |
| Calcium phosphate | Essential for bone health; used in supplements | |
| Ammonium dihydrogen phosphate | Often used as a fertilizer; provides nitrogen |
Dipotassium fluorophosphate stands out due to its dual role as both a source of potassium and fluoride, enhancing its utility in agricultural and health-related applications. Its unique combination of properties allows it to serve effectively in various formulations where both nutrients are required.








